(E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Ene-Reduction : The compound was utilized in an enantioselective synthesis process involving marine and terrestrial fungi. This process led to the production of a compound with a CN-bearing stereogenic center, showcasing its potential in green organic chemistry (Jimenez et al., 2019).
Pharmaceutical Research
- Angiotensin II Receptor Antagonists : Research involving similar compounds indicates their potential as angiotensin II antagonists, crucial for treating hypertension and other angiotensin II-dependent diseases (Okazaki et al., 1998).
Antibacterial and Antioxidant Applications
- Synthesis for Antibacterial and Antiurease Activity : Studies have shown that similar compounds can be synthesized for effective antiurease and antioxidant activities, indicating potential applications in treating bacterial infections and oxidative stress-related conditions (Sokmen et al., 2014).
Chemical Synthesis and Reactivity
- Synthesis and Electrophilic Substitution Reactions : The compound has been synthesized and used in various electrophilic substitution reactions, indicating its versatility in organic synthesis (El’chaninov et al., 2017).
Antimicrobial Activity
- Synthesis of Pyrazole and Imidazole Derivatives : It was involved in synthesizing pyrazole and imidazole derivatives, which were screened for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Idhayadhulla et al., 2012).
Molecular Science and Bio-Macromolecular Studies
- Imidazole Ligand Series Synthesis : The compound's derivatives were synthesized and evaluated for their electronic and steric effects on N-donor strengths, contributing to the understanding of azole-containing bio-macromolecular species (Eseola et al., 2010).
Chelating Properties in Transition Metal Chelates
- Chelating Properties Study : Similar compounds have been used to evaluate the chelating properties of transition metal chelates, providing insights into their application in coordination chemistry (Varde & Acharya, 2017).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20-12-14(15-5-3-11-23-15)19-16(20)8-9-18-17(21)7-6-13-4-2-10-22-13/h2-7,10-12H,8-9H2,1H3,(H,18,21)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZDNXWYOCUPLG-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C=CC2=CC=CO2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1CCNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.